molecular formula C25H20ClN3O2S B2734438 [7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892382-60-4

[7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2734438
CAS No.: 892382-60-4
M. Wt: 461.96
InChI Key: MQZWVMPQSKNCFI-UHFFFAOYSA-N
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Description

The compound [7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a structurally complex tricyclic molecule featuring a benzylsulfanyl group at position 7, a 2-chlorophenyl substituent at position 5, and a hydroxymethyl moiety at position 11. The 2-chlorophenyl group introduces electron-withdrawing effects, which may modulate electronic properties and binding interactions compared to analogs with alkyl or electron-donating substituents .

Properties

IUPAC Name

[7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c1-15-22-19(17(13-30)12-27-15)11-20-24(31-22)28-23(18-9-5-6-10-21(18)26)29-25(20)32-14-16-7-3-2-4-8-16/h2-10,12,30H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWVMPQSKNCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-pyrano-pyrimidinyl core, followed by the introduction of the benzylthio and chlorophenyl groups. Common reagents used in these reactions include various chlorinating agents, thiolating agents, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Overview

The compound 7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with a unique structural framework that positions it for various scientific applications. This compound belongs to the class of triazatricyclic compounds and exhibits potential in medicinal chemistry and materials science.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Key applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The sulfur atoms can form covalent bonds with thiol groups in proteins, modulating enzyme activity.
  • Receptor Interaction : The aromatic rings facilitate π-π interactions with other aromatic compounds, influencing receptor binding and signaling pathways.

Chemical Reactions

The compound can undergo various chemical reactions typical for organic molecules with multiple functional groups:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using reagents like potassium permanganate.
  • Reduction : Reduction reactions can lead to the formation of sulfides in the presence of hydrogen gas and catalysts.
  • Substitution Reactions : Nucleophilic substitution at the methanol group allows for further functionalization.

Case Studies

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry explored the synthesis of similar triazine derivatives and their cytotoxic effects on human cancer cells, indicating a promising pathway for further development .
  • Antimicrobial Activity Investigation : Research published in Pharmaceutical Biology highlighted the antimicrobial properties of structurally related compounds, suggesting that modifications could enhance efficacy against resistant strains .
  • Mechanistic Studies : Molecular docking studies have been performed to elucidate the interaction mechanisms of similar compounds with target enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of (4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

A closely related analog, [7-(benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol, differs only in the phenyl substituent at position 5 (2-methylphenyl vs. 2-chlorophenyl) . Key comparative insights include:

Property Target Compound (2-Cl) Analog (2-Me)
Substituent Electronic Effect Electron-withdrawing (Cl) Electron-donating (Me)
Molecular Weight (g/mol) ~525 (estimated) ~509 (estimated)
Predicted logP ~3.8 (higher lipophilicity) ~3.2
Potential Binding Affinity* Enhanced polar interactions Increased hydrophobic interactions

*Hypothetical docking studies suggest the 2-chlorophenyl group may improve binding to targets with polar active sites (e.g., kinases), while the 2-methylphenyl analog could favor hydrophobic pockets .

Crystallographic and Conformational Analysis

The SHELX system, widely used for small-molecule crystallography, could resolve structural differences between these analogs. For instance, the chloro substituent’s steric and electronic effects might induce subtle conformational changes in the tricyclic core, altering molecular rigidity or hydrogen-bonding capacity .

Computational Methods for Similarity Assessment

Wavefunction Analysis with Multiwfn

Multiwfn, a multifunctional wavefunction analyzer, enables comparative studies of electronic properties. For example:

  • Electron Localization Function (ELF): Variations in ELF maps could reveal differences in π-π stacking propensity between the aromatic substituents.

Docking Studies with AutoDock4

AutoDock4’s flexible sidechain docking protocol allows comparative binding mode predictions. Preliminary simulations (hypothetical) indicate:

  • The target compound’s chloro group forms a halogen bond (2.9 Å) with a backbone carbonyl in a model kinase active site.
  • The methyl analog lacks this interaction but exhibits stronger van der Waals contacts with nonpolar residues .

Challenges in Similarity Evaluation

As highlighted in computational chemistry literature, similarity metrics (e.g., Tanimoto coefficients, pharmacophore models) may yield conflicting results. For instance:

  • Structural Similarity: High 2D similarity (Tanimoto >0.85) due to shared tricyclic core.
  • Functional Dissimilarity: Divergent biological activities due to substituent-specific interactions, underscoring the limitations of purely topology-based comparisons .

Biological Activity

The compound [7-benzylsulfanyl-5-(2-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article explores its biological activities, including its effects on various biological systems and potential therapeutic applications.

Structural Characteristics

The compound belongs to a class of triazatricyclic compounds characterized by the presence of a benzylsulfanyl group and a triazine ring system. Its molecular formula is C25H20ClN3O2SC_{25}H_{20}ClN_{3}O_{2}S with a molecular weight of 462.0 g/mol. The intricate structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, triazine derivatives have shown effectiveness against various bacterial strains and fungi.
  • Antitumor Activity : Compounds related to this structure have been investigated for their cytotoxic effects on cancer cell lines. For example, certain triazine derivatives have demonstrated significant activity against HeLa cells (human cervical carcinoma) with reported IC50 values indicating moderate cytotoxicity.

Antitumor Activity

A study focusing on the cytotoxic effects of triazine derivatives found that specific compounds exhibited IC50 values ranging from 30 to 80 µM against HeLa cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Cell Line
Compound A35.7 ± 4.46HeLa
Compound B46.5 ± 5.4HeLa
Compound C79.09 ± 0.06HeLa

Antimicrobial Studies

Research has indicated that the benzylsulfanyl group enhances the antimicrobial properties of triazine derivatives. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as tyrosinase and carbonic anhydrase.
  • Cell Cycle Disruption : The compound may interfere with normal cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazine derivatives induce oxidative stress in target cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of complex tricyclic compounds like this molecule?

  • Methodology : Synthesis typically involves sequential reactions (e.g., nucleophilic substitution, cyclization) under controlled conditions. For example, photochemical reactions with thiophenol derivatives require precise light exposure and solvent selection (e.g., benzene) to avoid side products like disulfides or isomers . Temperature control (e.g., reflux with Dean-Stark traps) and acid catalysis (e.g., p-toluenesulfonic acid) are critical for cyclization steps .
  • Key Data : Reaction yields for similar tricyclic systems range from 30–80%, with impurities often arising from competing radical pathways or photodegradation .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of such polycyclic structures?

  • Methodology : Use a combination of 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY to resolve overlapping signals. For example, chemical shifts of sulfur-bearing carbons in disulfides vs. sulfides differ by ~5–7 ppm, aiding in structural confirmation . X-ray crystallography (e.g., single-crystal studies with R-factor < 0.05) provides definitive stereochemical assignments for complex fused rings .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodology : Monitor reactions via TLC or HPLC to detect by-products early. For instance, photolabile disulfides (e.g., from thiophenol reactions) degrade under prolonged light exposure, necessitating shorter reaction times . Recrystallization from dioxane or ethanol effectively removes polar impurities in final steps .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in NMR data for diastereomeric mixtures?

  • Methodology : Employ density functional theory (DFT) to simulate NMR spectra of proposed diastereomers. Compare calculated vs. experimental shifts (e.g., discrepancies > 0.5 ppm indicate misassignment). For example, 13C^{13}\text{C}-NMR signals for C-3 in disulfides (5.3 ppm) vs. sulfides (0 ppm) were validated using this approach .
  • Case Study : A 4:2:6:7:1 product ratio from a photochemical reaction was resolved by simulating isomer energies and correlating with fractional crystallization outcomes .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for bioactivity in similar tricyclic systems?

  • Methodology : Synthesize analogs with variations at the benzylsulfanyl or 2-chlorophenyl groups. Test in vitro binding assays (e.g., kinase inhibition) and correlate with steric/electronic parameters (Hammett constants). For example, replacing 2-chlorophenyl with 4-methoxyphenyl in related compounds increased solubility but reduced target affinity by 40% .
  • Data Analysis : Use QSAR models to predict bioactivity based on substituent effects (e.g., logP, polar surface area) .

Q. How can researchers address discrepancies in reaction mechanisms proposed for sulfur-containing intermediates?

  • Methodology : Conduct isotopic labeling (e.g., 34S^{34}\text{S}) or radical trapping experiments. For instance, thiophenol addition to bicyclo[1.1.0]butan derivatives proceeds via acid-catalyzed nucleophilic attack, while radical pathways favor central bond cleavage . EPR spectroscopy can confirm radical intermediates during photolysis .

Methodological Notes

  • Spectral Reference Tables :

    Compound Type13C^{13}\text{C}-NShift (ppm, C-3)Diagnostic Peaks
    Disulfide derivatives5.3S-S coupling
    Sulfide derivatives0.0S-C absorption
    Source: Comparative NMR analysis of analogous systems .
  • Critical Reaction Parameters :

    • Photochemical steps: λ = 365 nm, 6–8 h exposure .
    • Cyclization: 53°C in methanol with Co(ClO₄)₂ catalysis for 30 min .

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